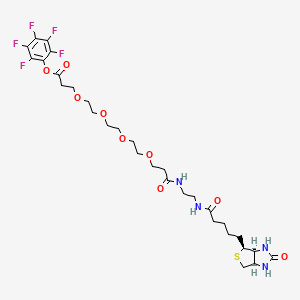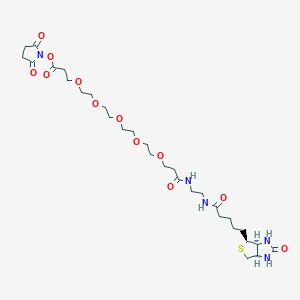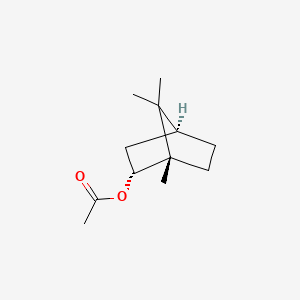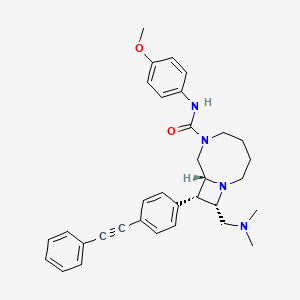
CDg16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDg16 is a probe specific for activated macrophages, for visualizing inflammatory atherosclerotic plaques in vivo, and for targeting the orphan transporter Slc18b1/SLC18B1.
Aplicaciones Científicas De Investigación
Autophagy and Gut Homeostasis
- Autophagy in Crohn’s Disease : Research has shown that autophagy, a process of degrading and recycling cellular components, is significant in the pathogenesis of Crohn's disease. Genetic variants in ATG16L1, a gene essential for autophagy, have been identified as risk factors for Crohn's disease. This finding suggests that alterations in autophagy processes can contribute to intestinal disorders (Xavier, Huett, & Rioux, 2008).
Cancer Research
- CD163 in Glioma : CD163 expression, related to CDg16, has been studied in glioma, a type of brain tumor. Higher CD163 expression is associated with poor prognosis, indicating its potential as a biomarker in glioma research (Liu et al., 2019).
- p16 Gene in Breast Tumors : The CDKN2/MTS-1/INK4A gene, also known as p16, plays a role in breast tumors. DNA methylation in the p16 gene has been studied to understand its inactivation and potential therapeutic manipulation in breast cancer (Woodcock et al., 1999).
Immunology and Infection
- CD16 in Natural Killer Cells : CD16, a receptor related to CDg16, is crucial in immune responses. Its role in natural killer cells and granulocytes highlights its importance in antibody-dependent cellular cytotoxicity and regulation of immune functions (Selvaraj et al., 1989).
Genetic Disorders
- TMEM165 in Congenital Disorders of Glycosylation : TMEM165 deficiencies, related to CDg16, are a part of Congenital Disorders of Glycosylation (CDG). These deficiencies impact glycosylation, leading to severe growth and psychomotor retardations. Understanding the role of TMEM165 in Golgi functions and ion homeostasis is crucial for developing therapies for CDG (Potelle et al., 2016).
Propiedades
Nombre del producto |
CDg16 |
|---|---|
Fórmula molecular |
C27H23N5O3 |
Peso molecular |
465.51 |
Nombre IUPAC |
N-(2-((6-Aminoacridin-3-yl)amino)-2-oxoethyl)-N-(4-methylbenzyl)isoxazole-5-carboxamide |
InChI |
InChI=1S/C27H23N5O3/c1-17-2-4-18(5-3-17)15-32(27(34)25-10-11-29-35-25)16-26(33)30-22-9-7-20-12-19-6-8-21(28)13-23(19)31-24(20)14-22/h2-14H,15-16,28H2,1H3,(H,30,33) |
Clave InChI |
AWIKXLPAZBIGTR-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=NO1)N(CC(NC2=CC3=NC4=CC(N)=CC=C4C=C3C=C2)=O)CC5=CC=C(C)C=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CDg-16; CDg 16; CDg16 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






